molecular formula C22H18N4S B2803784 2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1164492-92-5

2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine

货号: B2803784
CAS 编号: 1164492-92-5
分子量: 370.47
InChI 键: KFLLCMHCSPCOIK-QSYVVUFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold renowned for its versatility in medicinal chemistry and materials science.

属性

IUPAC Name

7-[(Z)-2-phenylethenyl]-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4S/c1-3-8-18(9-4-1)12-7-17-27-22-24-21-23-16-15-20(26(21)25-22)14-13-19-10-5-2-6-11-19/h1-16H,17H2/b12-7+,14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLLCMHCSPCOIK-QSYVVUFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN3C(=CC=NC3=N2)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN3C(=CC=NC3=N2)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine , with CAS number 1164492-92-5 , is a member of the triazolopyrimidine family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antitumor and antimicrobial effects. The molecular formula of this compound is C22H18N4SC_{22}H_{18}N_{4}S, and it has a molecular weight of approximately 370.47 g/mol .

PropertyValue
Molecular FormulaC22H18N4S
Molecular Weight370.47 g/mol
CAS Number1164492-92-5
Synonyms3-Phenyl-2-propenyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidine

Antitumor Activity

Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant antitumor properties. For instance, a related study highlighted the effectiveness of triazolopyrimidine derivatives in inhibiting Skp2, a protein associated with cancer progression. The compound E35 , a derivative in this family, demonstrated notable inhibitory effects on colony formation and cell migration in cancer cells, suggesting that similar compounds like 2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine may also possess antitumor activity through analogous mechanisms .

The mechanism by which triazolopyrimidine compounds exert their biological effects often involves the modulation of specific cellular pathways. For example:

  • Inhibition of Protein Interactions : Compounds like E35 inhibit the Skp2-Cks1 interaction, leading to cell cycle arrest and apoptosis in cancer cells.
  • Receptor Binding : Some derivatives target serotonin receptors (e.g., 5-HT6), which may influence neurotransmitter activity and cellular signaling pathways .

Case Studies

Several case studies have explored the biological activities of triazolopyrimidine derivatives:

  • Antitumor Efficacy : In xenograft models using MGC-803 cells, compounds similar to 2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine showed significant tumor growth inhibition without evident toxicity .
  • Antimicrobial Testing : While specific studies on this compound are scarce, related triazolopyrimidine derivatives have been tested against various pathogens with promising results indicating their potential as antimicrobial agents.

相似化合物的比较

Structural and Substitution Patterns

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents at the 2-, 5-, 6-, and 7-positions. Below is a comparative analysis of key analogs:

Compound Name / Substituents Key Features Biological/Physical Properties Reference
Target Compound : 2-[(3-Phenyl-2-propenyl)sulfanyl]-7-styryl - 2-Sulfanyl group with propenyl chain
- 7-Styryl group (vinylphenyl)
- Potential tubulin inhibition (inferred from styryl’s π-π interactions)
- Enhanced lipophilicity
S1-TP : 5-(chloromethyl)-2-(4-methoxyphenyl) - 2-Methoxyphenyl
- 5-Chloromethyl
- Electrochemically active (oxidation peak at +1.05 V)
- Moderate solubility in polar solvents
Indole hybrids (e.g., ) - Indole-linked 7-position
- Amino or benzothiazole groups
- Antiproliferative activity (IC₅₀: 0.8–5.2 μM vs. MGC-803, HCT-116, MCF-7)
- BRD4/LSD1 inhibition
8a–8f (Herbicidal derivatives) - 2-Sulfonamide groups
- Trifluoromethyl substituents
- Herbicidal activity (90% inhibition of A. retroflexus at 100 μg/mL)
- Low mammalian toxicity
6a–d (Tubulin inhibitors) - 7-(3′,4′,5′-Trimethoxyphenyl)
- Benzylamino substituents
- Anticancer activity (GI₅₀: 1.2–4.7 μM)
- Tubulin polymerization inhibition

Key Observations :

  • The styryl group at the 7-position in the target compound may enhance π-stacking with hydrophobic pockets in proteins (e.g., tubulin), similar to trimethoxyphenyl substituents in compound 6a–d .
Anticancer Potential
  • Indole-triazolopyrimidine hybrids () exhibit potent antiproliferative activity (IC₅₀: 0.8–5.2 μM) against multiple cancer cell lines.
  • Tubulin-targeting derivatives (e.g., 6a–d ) show GI₅₀ values in the low micromolar range. The target compound’s styryl group could similarly disrupt microtubule dynamics, though its sulfanyl substituent might alter binding kinetics .
Enzyme Inhibition
  • Triazolopyrimidines with trifluoromethyl groups () showed poor antimalarial activity due to weak binding to Plasmodium targets. However, modifications at the 7-position (e.g., styryl) might improve selectivity for human enzymes like hCA IX/XII or CDK2 .
Vasodilator Activity
  • 5,7-Dimethyl-2-(p-bromobenzylsulfanyl)triazolo[1,5-a]pyrimidine () demonstrated 100% inhibition of norepinephrine-induced vasoconstriction at 10⁻⁴ M. The target compound’s propenylsulfanyl group may offer comparable or superior vasodilation due to increased hydrophobicity .

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior: Derivatives like S1-TP exhibit oxidation peaks at +1.05 V (vs. Ag/AgCl), influenced by electron-donating substituents. The target compound’s styryl and sulfanyl groups may shift redox potentials, affecting metabolic stability .
  • Solubility : Alkoxy substituents (e.g., 3a–3i in ) improve aqueous solubility, whereas hydrophobic groups like styryl may reduce it, necessitating formulation optimization .

常见问题

Q. Example Protocol :

StepReagents/ConditionsPurpose
13-Amino-5-alkylthio-triazole + Aldehyde + β-Keto EsterCore cyclization
2Microwave (323 K, 30 min)Accelerate reaction
3Recrystallization (EtOH/acetone)Purification

Advanced: How can conflicting crystallographic data be resolved during structural refinement?

Discrepancies in unit cell parameters or bond angles may arise from twinning or poor data resolution. Methodological approaches include:

  • Software tools : SHELX suite (SHELXL/SHELXS) for high-resolution refinement, utilizing least-squares matrix and R-factor minimization .
  • Validation : Cross-check with PLATON for symmetry and hydrogen-bonding networks .
  • Data collection : Use Bruker SMART CCD detectors with φ/ω scans to improve completeness (>99%) .

Q. Example Refinement Metrics :

ParameterValue
R[F² > 2σ(F²)]0.048
wR(F²)0.143
S (Goodness-of-fit)1.07

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., styryl protons at δ 7.14–7.41 ppm) .
  • IR : Sulfanyl (C–S) stretches at 600–700 cm1^{-1} confirm functionalization .
  • Melting Point : Determined via differential scanning calorimetry (DSC) for purity assessment .

Advanced: What molecular docking strategies elucidate its mechanism of action?

  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations against viral proteins (e.g., protease targets) .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values from enzyme inhibition assays .
  • Interaction Analysis : π-π stacking (3.6–3.9 Å centroid distances) and hydrogen bonding with active-site residues .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Focus on substituent effects using analogs:

SubstituentPositionImpact
4-Fluorophenyl7-positionEnhances antiviral activity
Chlorobenzyl sulfanyl2-positionImproves binding to hydrophobic pockets
Styryl group7-positionIncreases π-π interactions with targets

Q. Methodology :

  • Synthesize derivatives via Suzuki coupling or nucleophilic substitution.
  • Test in vitro against target enzymes (e.g., viral polymerases) .

Advanced: How to address variability in biological assay data (e.g., IC50 _{50}50​)?

  • Controlled Conditions : Standardize cell lines (e.g., HeLa for cytotoxicity) and incubation times .
  • Statistical Design : Use randomized block designs with ≥4 replicates to account for batch effects .
  • Data Normalization : Express activity relative to positive controls (e.g., acyclovir for antiviral assays) .

Basic: What purification techniques ensure high compound purity?

  • Column Chromatography : Silica gel (hexane:EtOAc gradient) for intermediate isolation .
  • Recrystallization : Ethanol/acetone mixtures yield crystals suitable for XRD .
  • HPLC : C18 columns (acetonitrile/water mobile phase) for final purity (>95%) .

Advanced: How to analyze π-π interactions in crystal packing?

  • XRD Metrics : Centroid distances (3.63–3.88 Å) and dihedral angles (87–89°) between aromatic rings indicate stacking .
  • Software : Mercury (CCDC) for visualizing intermolecular interactions and void analysis .

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